molecular formula C8H7F5N2OS B14058524 1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine

1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14058524
M. Wt: 274.21 g/mol
InChI Key: CSXXRGOXBIRGBP-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine is a compound that features both difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, with a hydrazine moiety. This unique structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine typically involves the introduction of difluoromethoxy and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of a hydrazine group. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while substitution reactions may produce a variety of substituted phenylhydrazines.

Scientific Research Applications

1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, altering biochemical pathways, or affecting cellular processes. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H7F5N2OS

Molecular Weight

274.21 g/mol

IUPAC Name

[4-(difluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H7F5N2OS/c9-7(10)16-4-1-2-5(15-14)6(3-4)17-8(11,12)13/h1-3,7,15H,14H2

InChI Key

CSXXRGOXBIRGBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)SC(F)(F)F)NN

Origin of Product

United States

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